molecular formula C16H24N2O6 B4131037 N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine

N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine

Cat. No.: B4131037
M. Wt: 340.37 g/mol
InChI Key: KYSVTBOALDOMFT-UHFFFAOYSA-N
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Description

N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine is a synthetic organic compound that belongs to the class of asparagine derivatives This compound is characterized by the presence of two methoxy groups on the phenyl ring and a methoxypropyl group attached to the asparagine backbone

Properties

IUPAC Name

4-(2,4-dimethoxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6/c1-22-8-4-7-17-13(16(20)21)10-15(19)18-12-6-5-11(23-2)9-14(12)24-3/h5-6,9,13,17H,4,7-8,10H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSVTBOALDOMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine typically involves multi-step organic reactions. One common method includes the protection of the asparagine amino group, followed by the introduction of the 2,4-dimethoxyphenyl group through a nucleophilic substitution reaction. The methoxypropyl group is then introduced via an alkylation reaction. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of N4-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may play a role in binding to active sites, while the asparagine backbone may facilitate interactions with other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different backbone structure.

    Mescaline: A compound with three methoxy groups on the phenyl ring, used for its psychoactive properties.

Uniqueness

N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine is unique due to its combination of methoxy groups and asparagine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine
Reactant of Route 2
N~4~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxypropyl)asparagine

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